molecular formula C14H12ClN3O3S B11190429 N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

Cat. No.: B11190429
M. Wt: 337.8 g/mol
InChI Key: XUEGLRLVKLBHTI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure, and a sulfonamide group, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrrolo[2,3-b]pyridine core through a cyclization reaction, followed by the introduction of the sulfonamide group via sulfonylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups, potentially increasing the compound’s stability.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and precise timing to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a sulfone derivative, while reduction may yield a sulfonamide with a different substitution pattern.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with these targets, potentially inhibiting their activity. The pyrrolo[2,3-b]pyridine core can also interact with hydrophobic regions of the target, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolo[2,3-b]pyridine derivatives, such as:

  • N-(5-chloro-2-hydroxyphenyl)-acetamide
  • N-(5-chloro-2-methoxyphenyl)-acetamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the sulfonamide group and the pyrrolo[2,3-b]pyridine core provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12ClN3O3S

Molecular Weight

337.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide

InChI

InChI=1S/C14H12ClN3O3S/c1-21-12-5-4-9(15)7-11(12)18-22(19,20)13-8-17-14-10(13)3-2-6-16-14/h2-8,18H,1H3,(H,16,17)

InChI Key

XUEGLRLVKLBHTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CNC3=C2C=CC=N3

Origin of Product

United States

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